

An In-depth Technical Guide to Methyl 5-oxohexanoate (CAS: 13984-50-4)

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Compound of Interest

Compound Name: Methyl 5-oxohexanoate

Cat. No.: B077428

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxohexanoate is a bifunctional organic compound featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **methyl 5-oxohexanoate**, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols for its synthesis and purification, along with a summary of its spectroscopic data, are presented to facilitate its use in a laboratory setting. Furthermore, this document explores its potential role as a building block in the synthesis of bioactive molecules and discusses hypothetical metabolic and signaling pathways.

Chemical and Physical Properties

Methyl 5-oxohexanoate, with the chemical formula $C_7H_{12}O_3$, is a colorless to light yellow liquid.^[1] Its fundamental properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	13984-50-4	[2]
Molecular Weight	144.17 g/mol	[2][3]
IUPAC Name	methyl 5-oxohexanoate	[2][3]
Synonyms	Methyl 4-acetylbutyrate, 5-Oxohexanoic acid methyl ester	[2][3]
Boiling Point	202.2 °C at 760 mmHg	[1]
Density	0.996 g/cm ³	[1]
Flash Point	78.6 °C	[1]
InChI	InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3	[2][3]
InChIKey	AVVPOKSKJSJVIX-UHFFFAOYSA-N	[2][3]
SMILES	<chem>CC(=O)CCCC(=O)OC</chem>	[2][3]

Spectroscopic Data

The structural elucidation of **methyl 5-oxohexanoate** is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopic Data	Description	Reference
^1H NMR	Predicted signals for six distinct proton environments.	[4]
^{13}C NMR	Spectra available for reference.	[2][3][5]
Mass Spectrometry (GC-MS)	Molecular Ion Peak (M ⁺): m/z 144. Major fragments at m/z 43, 55, 74, and 113.	[3]
Infrared (IR) Spectroscopy	Characteristic sharp peak for C=O (ester) around 1750 cm^{-1} and another for C=O (ketone) around 1715 cm^{-1} . A sharp peak for C-O is observed around 1210 cm^{-1} .	[6]

Synthesis and Purification

Methyl 5-oxohexanoate can be synthesized through several routes, including the direct esterification of 5-oxohexanoic acid or via synthetic pathways that construct the carbon skeleton and functional groups. The following protocols are based on established methods for the synthesis of the closely related 2-methyl-5-oxohexanoic acid and can be adapted for the target molecule.

Synthesis via Michael Addition and Esterification

This two-step process involves a base-catalyzed Michael addition to form the carbon backbone, followed by esterification.

Step 1: Synthesis of 5-Oxohexanoic Acid via Michael Addition[7]

- Materials: Ethyl acetoacetate, methyl vinyl ketone, potassium t-butoxide, t-butanol, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.
- Procedure:

- To a solution of ethyl acetoacetate (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) at a temperature maintained at or below 10 °C.
- To this mixture, add methyl vinyl ketone (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
- Neutralize the mixture with a mild acid and remove the solvent under reduced pressure.
- To the crude intermediate, add a 3M aqueous solution of hydrochloric acid.
- Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
- After cooling to room temperature, saturate the aqueous solution with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield crude 5-oxohexanoic acid.

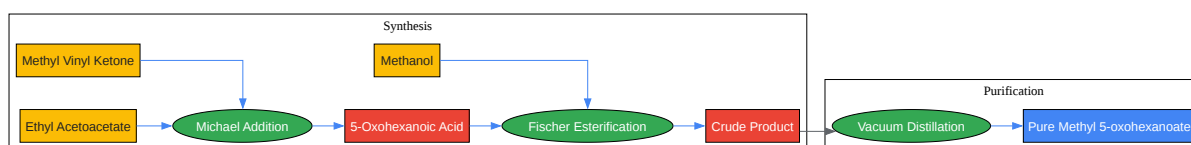
Step 2: Fischer Esterification of 5-Oxohexanoic Acid

- Materials: Crude 5-oxohexanoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
- Procedure:
 - Dissolve the crude 5-oxohexanoic acid in an excess of methanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and remove the excess methanol by rotary evaporation.

- Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **methyl 5-oxohexanoate**.

Purification

The crude **methyl 5-oxohexanoate** can be purified by vacuum distillation to obtain the final product with high purity.



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Caption: General workflow for the synthesis and purification of **Methyl 5-oxohexanoate**.

Applications in Drug Development and Organic Synthesis

Methyl 5-oxohexanoate serves as a versatile building block in organic synthesis due to its two reactive functional groups.[8][9] While direct incorporation into a marketed drug is not widely documented, its utility lies in the synthesis of key structural motifs found in various biologically active molecules.

- **Synthesis of Lactones:** The ketone functionality can be reduced to a secondary alcohol, which can then undergo intramolecular cyclization (lactonization) to form substituted γ -

butyrolactones.[10] These lactone rings are present in a wide array of natural products and pharmacologically active compounds.[11]

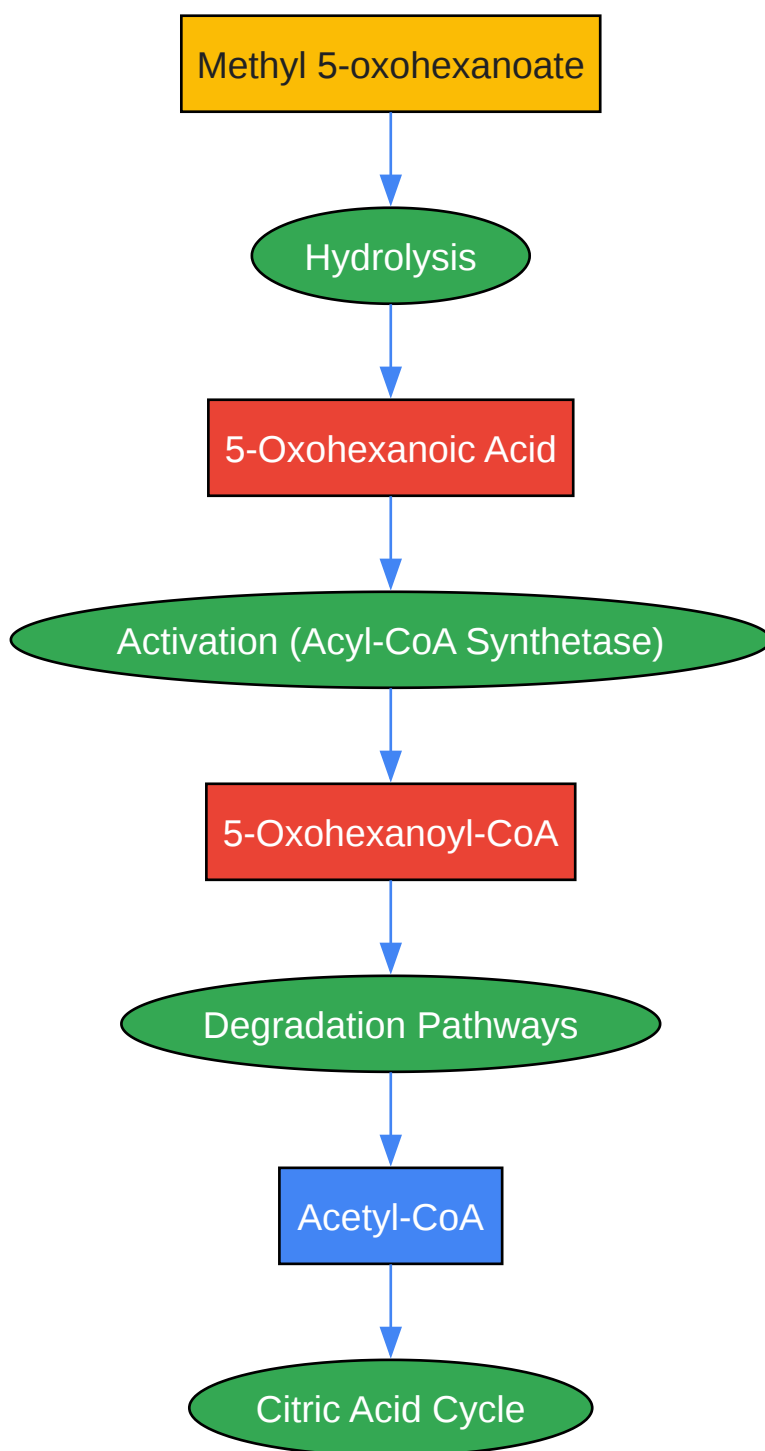
- **Synthesis of Cyclopentenones:** Intramolecular aldol condensation reactions can be employed to construct cyclopentenone rings, which are core structures in prostaglandins and other bioactive molecules.[10]
- **Pharmaceutical Intermediate:** As a bifunctional molecule, it can be used to build more complex organic structures that are precursors to active pharmaceutical ingredients (APIs). [1]

Potential Biological Role and Signaling Pathways

Currently, there is a lack of published research on the specific biological activity of **methyl 5-oxohexanoate**. However, based on its structure as a keto-acid derivative, a hypothetical metabolic pathway and potential interactions with signaling pathways can be proposed.

Hypothetical Metabolic Pathway

It is plausible that **methyl 5-oxohexanoate**, after hydrolysis to 5-oxohexanoic acid, could enter cellular metabolism. The proposed pathway involves its activation to the corresponding Coenzyme A (CoA) ester, followed by degradation through pathways analogous to fatty acid and branched-chain amino acid metabolism, ultimately yielding acetyl-CoA, which can enter the citric acid cycle.[1]



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Caption: A hypothetical metabolic pathway for **Methyl 5-oxohexanoate**.

Potential Signaling Pathway Interactions

The metabolic products of **methyl 5-oxohexanoate** could potentially intersect with key cellular signaling pathways. For instance, the generation of acetyl-CoA can influence the cellular energy status and thereby impact pathways regulated by AMP-activated protein kinase (AMPK). Furthermore, as a short-chain fatty acid-like molecule, it might interact with free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation.^[1] However, these are theoretical considerations that require experimental validation.

Safety and Handling

Methyl 5-oxohexanoate is classified as a combustible liquid and can cause skin and serious eye irritation.^[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.^[1]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).^[1]

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[1]

Conclusion

Methyl 5-oxohexanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of diverse and complex molecular scaffolds, including lactones and cyclopentenones, which are prevalent in many biologically active compounds. While its direct biological role has not been extensively studied, its potential metabolic pathways and interactions with cellular signaling present intriguing avenues for future research. The detailed synthetic protocols and comprehensive physicochemical and spectroscopic data provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like **methyl 5-oxohexanoate** in the drug development pipeline is undeniable.

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